

Thiazole-5-carbonitrile basic properties

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Compound of Interest

Compound Name: **Thiazole-5-carbonitrile**

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An In-Depth Technical Guide to **Thiazole-5-carbonitrile**: Core Properties and Applications

Abstract

Thiazole-5-carbonitrile is a pivotal heterocyclic building block in modern chemical research, bridging the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of its fundamental properties, synthesis, and reactivity from an application-focused perspective. We delve into the causality behind its synthetic pathways, particularly the Hantzsch synthesis, and explore the chemical versatility endowed by its nitrile functionality. This document is structured to serve as a practical and authoritative resource for researchers, offering detailed, self-validating experimental protocols for synthesis and characterization, comprehensive spectroscopic data, and a critical examination of its utility in the development of novel therapeutic agents and functional materials.

Introduction: The Strategic Importance of the Thiazole Scaffold

The thiazole ring is a "privileged scaffold" in drug discovery, a five-membered heterocyclic motif containing sulfur and nitrogen that is a cornerstone in numerous natural products and FDA-approved pharmaceuticals.^{[1][2]} Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have established it as a critical pharmacophore. When functionalized at the C5 position with an electron-withdrawing nitrile group, the resulting molecule, **thiazole-5-carbonitrile**, becomes an exceptionally versatile intermediate.

The nitrile group not only modulates the electronic character of the thiazole ring but also serves as a synthetic handle for a variety of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, or cycloaddition reactions to form other heterocyclic systems.^{[3][4]} This synthetic flexibility allows for the systematic elaboration of the core scaffold, a crucial process in structure-activity relationship (SAR) studies. Consequently, **thiazole-5-carbonitrile** is a sought-after precursor for developing antiviral agents, anticancer therapeutics, and electron-deficient materials for organic electronics.^{[3][5]} This guide aims to provide the foundational knowledge required to harness the full potential of this valuable compound.

Core Physicochemical Properties

The physical and chemical properties of a starting material dictate its handling, storage, and reaction conditions. **Thiazole-5-carbonitrile** is a stable, crystalline solid under standard conditions, with solubility characteristics that make it amenable to a range of common organic solvents.

Property	Value	Source(s)
CAS Number	25742-12-5	[6]
Molecular Formula	C ₄ H ₂ N ₂ S	PubChem
Molecular Weight	110.14 g/mol	PubChem
Appearance	Crystalline solid	[3]
Melting Point	75-80 °C	[3]
Boiling Point	180-190 °C (at 760 mmHg)	[3]
Solubility	Moderately soluble in DMF and acetonitrile; limited water solubility.	[3]

Spectroscopic Characterization: An Analytical Framework

Robust characterization is the bedrock of chemical synthesis. While a definitive, published experimental spectrum for **thiazole-5-carbonitrile** is not readily available, its structure allows

for a highly reliable prediction of its spectral features based on established principles and data from analogous compounds, such as the isomeric thiazole-4-carbonitrile and unsubstituted thiazole.[7][8][9]

Table 2: Expected Spectroscopic Data for **Thiazole-5-carbonitrile**

Technique	Expected Features	Rationale & Comparative Data
¹ H NMR	δ 9.1-9.3 (s, 1H, H2), δ 8.7-8.9 (s, 1H, H4)	The protons on the thiazole ring are in an aromatic environment and are deshielded. The electron-withdrawing nitrile group at C5 will strongly deshield the adjacent H4 proton. The H2 proton is adjacent to both S and N atoms. For comparison, protons on unsubstituted thiazole appear at δ ~8.9 (H2), ~7.9 (H4), and ~7.4 (H5) ppm.[8]
¹³ C NMR	δ 155-160 (C2), δ 150-155 (C4), δ 115-120 (C≡N), δ 110-115 (C5)	Aromatic carbons appear in the δ 100-160 ppm range.[10] The nitrile carbon is typically found around δ 115-120 ppm. The C5 carbon, directly attached to the nitrile, will be significantly shifted. In thiazole-4-carbonitrile, the nitrile carbon appears at δ 114.5 ppm and the ring carbons at δ 157.4, 133.6, and 125.9 ppm.[7]

Technique	Expected Features	Rationale & Comparative Data
FT-IR (cm^{-1})	~ 3100 (C-H stretch, aromatic), ~ 2230 (C≡N stretch, strong), ~ 1500 (C=N stretch), ~ 1450 (C=C stretch)	The nitrile (C≡N) stretch is a sharp, strong, and highly characteristic absorption in the 2260-2220 cm^{-1} region.[11] Aromatic C-H stretching occurs above 3000 cm^{-1} . Ring vibrations (C=N, C=C) appear in the 1600-1400 cm^{-1} fingerprint region.[12][13]

| Mass Spec (EI) | M^+ at m/z 110. Key fragments from loss of HCN (m/z 83) or retro-synthetic cleavage. | The molecular ion peak corresponding to the molecular weight (110.14) should be clearly visible. Electron impact ionization will likely induce fragmentation of the ring and loss of stable neutral molecules like hydrogen cyanide. |

Protocol 1: Standard Operating Procedure for Spectroscopic Validation

This protocol ensures a self-validating workflow for confirming the identity and purity of synthesized **thiazole-5-carbonitrile**.

1. Sample Preparation:

- NMR: Accurately weigh 5-10 mg of the dried, purified product and dissolve in ~ 0.7 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- FT-IR: Place a small, neat amount of the crystalline solid directly onto the diamond crystal of an ATR-FTIR spectrometer.
- MS: Prepare a dilute solution (~ 1 mg/mL) in a volatile solvent like methanol or acetonitrile for analysis by ESI or EI-MS.

2. Data Acquisition:

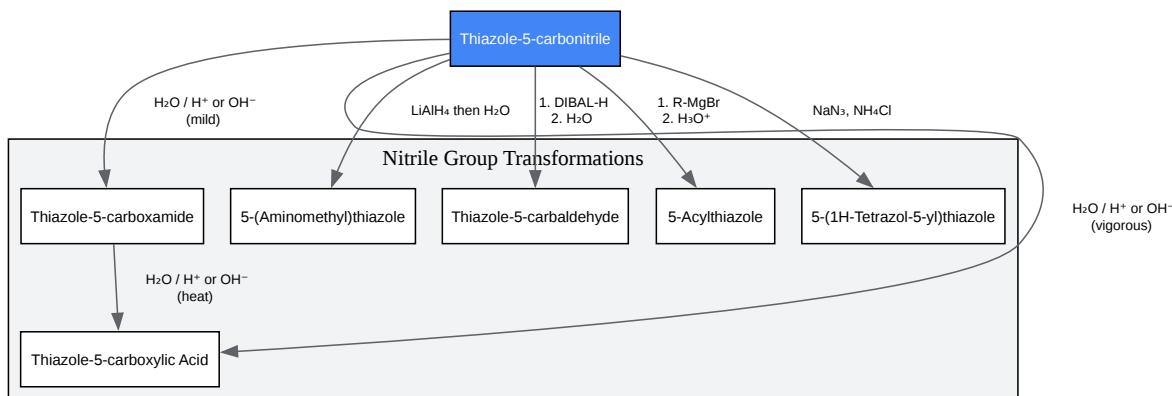
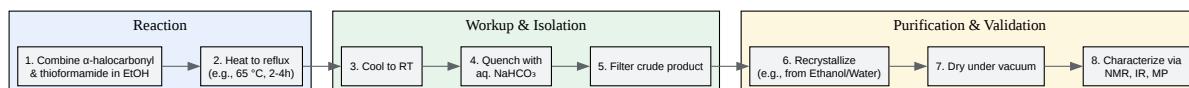
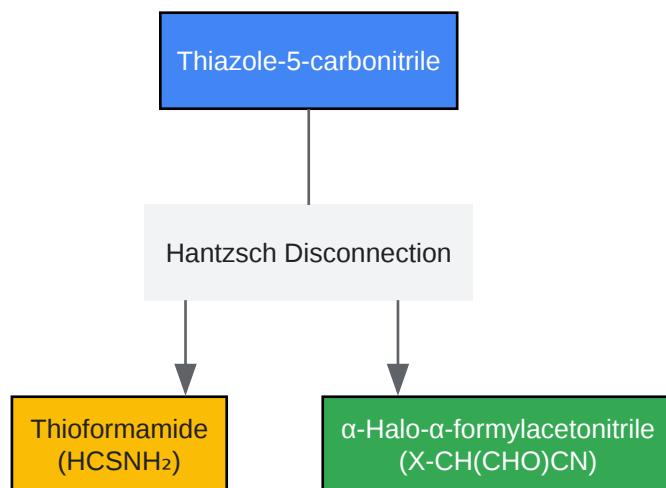
- ^1H & ^{13}C NMR: Acquire spectra on a spectrometer operating at a minimum of 400 MHz for protons. For ^{13}C NMR, ensure a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as the quaternary C5 and nitrile carbons will have weak signals.
- FT-IR: Record the spectrum from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . Perform a background scan first.
- HRMS: Obtain a high-resolution mass spectrum to confirm the elemental composition. The measured mass should be within 5 ppm of the calculated exact mass ($\text{C}_4\text{H}_2\text{N}_2\text{S}$).

3. Data Analysis & Validation:

- Cross-Verification: The acquired data must be mutually consistent. The molecular formula confirmed by HRMS must match the integration and number of signals in the NMR spectra.
- Comparison to Expected Values: Compare the observed chemical shifts and IR absorption frequencies with the expected values in Table 2.
- Purity Assessment: The ^1H NMR spectrum is the primary tool for purity assessment. The absence of significant signals other than those for the product, solvent, and TMS indicates high purity.

Chemical Synthesis: A Rational Approach

The construction of the thiazole ring is most reliably achieved via the Hantzsch thiazole synthesis, a robust condensation reaction between an α -halocarbonyl compound and a thioamide.^{[14][15]} For **thiazole-5-carbonitrile**, this translates to a retrosynthetic disconnection to thioformamide and an α -halo- α -formylacetonitrile (or a synthetic equivalent).



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